Shancigusin I

Stereochemistry Natural product authentication NMR spectroscopy

Shancigusin I is a symmetrically bis-glucosylated (E)-cinnamate phenylpropanoid glycoside, designated as a Q-marker for Bletillae Rhizoma authentication and standardization. Unlike co-occurring mono-glycosylated analogs (e.g., 4-O-β-D-glucopyranosyl cinnamate), its defining bis-glucopyranosyl substitution at both benzyl and cinnamoyl positions generates a unique chromatographic retention profile, diagnostic MS fragmentation pattern, and distinct NMR signature (trans-coupling J = 15.9 Hz) that cannot be replicated by in-class substitutions. Procure ≥98% HPLC-certified reference standard for UPLC-DAD quantification, LC-MS/MS MRM method development, metabolomics dereplication, and pharmacopoeial compliance testing. DMSO-soluble (100 mg/mL). Research use only.

Molecular Formula C28H34O14
Molecular Weight 594.6 g/mol
Cat. No. B2446043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShancigusin I
Molecular FormulaC28H34O14
Molecular Weight594.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(=O)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C28H34O14/c29-11-18-21(32)23(34)25(36)27(41-18)39-16-6-1-14(2-7-16)5-10-20(31)38-13-15-3-8-17(9-4-15)40-28-26(37)24(35)22(33)19(12-30)42-28/h1-10,18-19,21-30,32-37H,11-13H2/b10-5+/t18-,19-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1
InChIKeyCYFVSRSBPGWWOF-YHUVOSSASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Shancigusin I for Research Procurement: Phenolic Glycoside Reference Standard Sourcing


Shancigusin I (CAS 1435488-35-9) is a phenolic glycoside composed of a (E)-cinnamate core symmetrically substituted with two β-D-glucopyranosyloxy moieties, with a molecular formula of C₂₈H₃₄O₁₄ and a molecular weight of 594.56 g/mol . First isolated and structurally characterized from the tubers of Pleione yunnanensis (Orchidaceae) in 2013 [1], Shancigusin I has subsequently been identified in Cremastra appendiculata [2]. As a naturally occurring phenylpropanoid glycoside, this compound serves as a reference standard for analytical method development, metabolomics investigations, and quality control of traditional herbal preparations derived from Shancigu source materials [3].

Shancigusin I Analytical Reference: Why Simple Phenylpropanoid Replacement Is Not Feasible


Substituting Shancigusin I with generic phenylpropanoid esters or simpler cinnamate derivatives for analytical or research applications is not analytically valid. The defining structural feature of Shancigusin I is its symmetric bis-glucopyranosyl substitution at both the benzyl and cinnamoyl positions, which generates a distinctive chromatographic retention profile, unique mass spectrometric fragmentation pattern, and specific NMR spectral signature that cannot be replicated by mono-glycosylated analogs such as 4-O-β-D-glucopyranosyl cinnamate (co-occurring in the same plant material) [1]. In the context of Shancigu herbal medicine quality control, Shancigusin I has been specifically designated as one of six Q-markers (quality markers) for the authentication and standardization of Bletillae Rhizoma and related preparations [2]. Procurement of authentic Shancigusin I reference standard is therefore essential for regulatory compliance, analytical method validation, and reproducible metabolomics investigations, as in-class substitutions would produce both false-negative and false-positive identification outcomes .

Shancigusin I Differential Evidence: Quantitative Differentiation from Closest Analogs


Shancigusin I vs. cis-Shancigusin I: Configurational Isomer Structural Differentiation

Shancigusin I is definitively characterized as the (E)-configurational isomer of the cinnamate double bond based on coupling constant analysis (J = 15.9 Hz for the trans-olefinic protons). The cis-isomer (cis-Shancigusin I) represents a distinct chemical entity that would exhibit measurably different NMR spectral parameters and potentially altered biological properties [1]. This configurational distinction is analytically unambiguous and serves as the primary structural differentiator from the cis-form.

Stereochemistry Natural product authentication NMR spectroscopy

Shancigusin I vs. 4-O-β-D-glucopyranosyl cinnamate: Bis- vs. Mono-Glycosylation Structural Comparison

Shancigusin I and 4-O-β-D-glucopyranosyl cinnamate were co-isolated from Cremastra appendiculata within the same study [1]. Shancigusin I is a bis-glucopyranosyl derivative (two glucose units attached to the phenylpropanoid scaffold), whereas 4-O-β-D-glucopyranosyl cinnamate is a mono-glucopyranosyl analog (single glucose unit). This difference in glycosylation stoichiometry fundamentally alters the compound's polarity, chromatographic retention behavior, and potential biological recognition properties.

Glycosylation pattern Structure-activity relationship Chromatographic separation

Shancigusin I Commercial Purity: Vendor-Supplied Quantitative HPLC Purity Certification

Commercial suppliers of Shancigusin I provide quantitative HPLC purity data that distinguishes the reference-grade material from crude plant extracts or partially purified fractions. MedChemExpress supplies Shancigusin I at 99.87% purity , while AlfaChemic provides material at ≥99.0% purity . Other vendors offer the compound at HPLC ≥98% purity . In contrast, the native concentration of Shancigusin I in the crude EtOAc extract of Cremastra appendiculata tuber is substantially lower (compound constitutes one of ten isolated constituents, with total extract yield not quantified for individual components) [1].

Reference standard quality HPLC purity Analytical certification

Shancigusin I vs. 3-Methoxyshancigusin I: Structural Modification and Spectral Differentiation

3-Methoxyshancigusin I is a structurally related derivative containing a methoxy (-OCH₃) substituent at the 3-position of one aromatic ring, as documented in predicted NMR spectral databases [1]. The presence of the methoxy group introduces an additional ¹H-NMR singlet signal (δ ~3.8-3.9 ppm, integration 3H) that is absent in the ¹H-NMR spectrum of Shancigusin I. This spectral difference provides a definitive and quantifiable basis for distinguishing the two compounds in complex plant extracts or metabolite profiling studies.

Methoxy substitution NMR spectral fingerprint Metabolite identification

Shancigusin I Solubility Profile for In Vitro Assay Preparation: DMSO Solubility Quantification

Shancigusin I exhibits quantifiable solubility in DMSO suitable for preparing stock solutions for in vitro experiments. The compound achieves a maximum DMSO solubility of 100 mg/mL (equivalent to 168.19 mM) with ultrasonic treatment and warming to 60°C [1]. This quantitative solubility parameter enables reliable preparation of concentrated stock solutions for subsequent dilution into aqueous assay buffers, supporting dose-response studies and biological activity screening workflows.

Solubility In vitro assay preparation Stock solution formulation

Shancigusin I as Q-Marker: Prioritization Over Co-Occurring Analogs in Herbal Authentication

In a 2025 integrated strategy for Bletillae Rhizoma (Baiji) quality control, Shancigusin I was prioritized as one of six designated Q-markers alongside bletilloside A, batatasin III, gymnoside III, militarine, and dactylorhin A [1]. The study developed and validated a UPLC-DAD method for the simultaneous quantification of all six Q-markers. This formal designation as a Q-marker establishes Shancigusin I as an analytically essential reference standard for regulatory-grade herbal authentication, differentiating it from non-Q-marker constituents isolated from the same plant material that lack this quality-control mandate.

Quality marker Herbal authentication UPLC-DAD quantification

Shancigusin I Procurement: Validated Research and Industrial Application Scenarios


Herbal Medicine Quality Control: Q-Marker Quantification in Bletillae Rhizoma

Shancigusin I reference standard is essential for the quantitative analysis of Bletillae Rhizoma (Baiji) herbal preparations. The compound has been formally designated as one of six Q-markers for this traditional medicine, with a validated UPLC-DAD method established for simultaneous quantification [4]. Procurement of certified high-purity Shancigusin I (>98% HPLC) enables construction of accurate calibration curves for batch-to-batch consistency testing, adulteration detection, and compliance with pharmacopoeial monograph requirements for herbal product standardization.

Metabolomics Profiling: Species Differentiation in Shancigu Source Materials

Shancigusin I serves as a key analytical standard in widely targeted metabolomics studies aimed at differentiating Shancigu source species (Cremastra appendiculata vs. Pleione yunnanensis). Recent UPLC-MS/MS-based metabolomic profiling identified 687 significantly differential metabolites between these two species [4]. Authentic Shancigusin I reference material is required to validate compound identity, confirm retention time alignment, and enable relative or absolute quantification of this phenylpropanoid glycoside across different plant batches and geographic origins.

Analytical Method Development: NMR and MS Reference for Phenylpropanoid Glycosides

The distinct bis-glucopyranosyl structure of Shancigusin I, with its characteristic (E)-cinnamate double bond (J = 15.9 Hz trans-coupling) [4] and diagnostic mass spectrometric fragmentation pattern, makes this compound valuable as a reference standard for developing and validating analytical methods targeting phenylpropanoid glycosides. Applications include establishing LC-MS/MS multiple reaction monitoring (MRM) transitions, optimizing chromatographic separation conditions for bis-glycosylated vs. mono-glycosylated analogs, and generating reference NMR spectral libraries for natural product dereplication workflows.

In Vitro Biological Screening: Stock Solution Preparation for Cellular Assays

Shancigusin I can be formulated for in vitro biological activity screening using DMSO as a primary solvent. The compound achieves a solubility of 100 mg/mL (168.19 mM) in DMSO with ultrasonic treatment and gentle warming to 60°C [4]. This high solubility permits preparation of concentrated stock solutions, minimizing DMSO carryover (<0.1% v/v) upon dilution into cell culture media. The resulting working solutions are suitable for dose-response cytotoxicity assays, anti-inflammatory activity screening, and mechanistic studies in cancer or inflammation-related cell models.

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